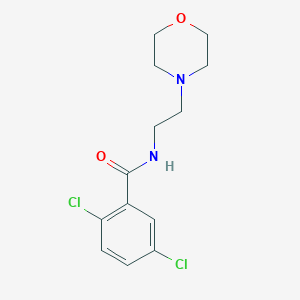![molecular formula C21H17N3O2 B239918 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as MN-64, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. Specifically, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of NAD+. This inhibition leads to a depletion of NAD+ levels, which in turn can lead to cell death.
Biochemical and Physiological Effects:
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and modulate the immune system, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects. It has been suggested that N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide may also have neuroprotective effects, as it has been shown to protect neurons from damage in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide as a research tool is that it is relatively easy to synthesize, with a yield of around 25%. Additionally, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to be relatively stable under a variety of conditions, making it a useful tool for in vitro studies. However, one limitation of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of research could focus on its potential as an anti-cancer agent, with further studies needed to determine its efficacy and potential side effects in vivo. Other areas of research could investigate its potential as an anti-inflammatory agent and its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves a multi-step process that begins with the reaction of 2-methyl-5-nitrophenylamine with 6-methyl-2-benzoxazolone. This reaction results in the formation of 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, which is then reacted with nicotinoyl chloride to form N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. The overall yield of this synthesis method is reported to be around 25%.
Applications De Recherche Scientifique
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propriétés
Nom du produit |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide |
|---|---|
Formule moléculaire |
C21H17N3O2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-8-17-19(10-13)26-21(24-17)15-7-6-14(2)18(11-15)23-20(25)16-4-3-9-22-12-16/h3-12H,1-2H3,(H,23,25) |
Clé InChI |
XVHXUZKSYZJJRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
